molecular formula C17H11F2NO2 B1524459 3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one CAS No. 1257535-68-4

3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one

Cat. No. B1524459
M. Wt: 299.27 g/mol
InChI Key: NZPMYWSPOUXVEK-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound, including bond lengths, bond angles, and torsional angles.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity with other compounds and its stability under various conditions.



Physical And Chemical Properties Analysis

This would include studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.


Scientific Research Applications

Microwave Synthesis and Potential Applications

  • One-Pot Microwave Synthesis : This compound has been synthesized using a one-pot microwave synthesis approach. This method is efficient and has been used to create derivatives that show promising anti-inflammatory and anticancer activities (Hafez, Al-Hussain, & El-Gazzar, 2016).

Anticancer Properties

  • AMPAR Antagonists : Derivatives of this compound have been studied as AMPA receptor antagonists. These derivatives display varying degrees of potency, which has implications for their role in inhibiting the AMPA receptor, a potential target for cancer therapy (Chenard et al., 2001).
  • Cytotoxicity Analysis : The compound and its analogues have demonstrated profound cytotoxic effects on cancer cell lines, highlighting their potential as antitumor agents. This has been explored through a quantitative structure-cytotoxicity relationship analysis (Joon et al., 2021).

Antimicrobial and Anti-Inflammatory Applications

  • Novel Schiff Base Derivatives : Schiff base derivatives of this compound have been synthesized and tested for antimicrobial and anti-inflammatory properties. These derivatives have shown good inhibitory activity against various bacteria and fungi (Abhishek, Fern, Jennifer, & Pankaj, 2014).

Tubulin Polymerization Inhibition

  • Fluorinated Derivatives : Fluorinated derivatives of this compound have been shown to inhibit tubulin polymerization. This inhibition can disrupt mitosis in cancer cells, offering another pathway for anticancer activity (Řehulka et al., 2020).

Amylolytic Activity

  • Fluorine-Bearing Quinoline-4-carboxylic Acid : Syntheses of novel fluorine-bearing derivatives of this compound have exhibited high to moderate amylolytic activity against certain fungi, suggesting potential applications in the treatment of fungal infections (Makki, Bakhotmah, & Abdel-Rahman, 2012).

Synthesis of Derivatives for Various Applications

  • Pyrazole-4-carbaldehyde Synthesis : This compound has been used in the synthesis of aza- and diazaphenanthrene derivatives, which have potential applications in various chemical and pharmaceutical fields (Kozlov & Gusak, 2007).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It would also include appropriate handling and disposal methods.


Future Directions

This would involve speculating on potential future research directions, such as new synthesis methods, potential applications, or related compounds to study.


properties

IUPAC Name

3-acetyl-6-fluoro-4-(4-fluorophenyl)-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2NO2/c1-9(21)15-16(10-2-4-11(18)5-3-10)13-8-12(19)6-7-14(13)20-17(15)22/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPMYWSPOUXVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=CC(=C2)F)NC1=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001210101
Record name 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-acetyl-6-fluoro-4-(4-fluorophenyl)quinolin-2(1H)-one

CAS RN

1257535-68-4
Record name 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetyl-6-fluoro-4-(4-fluorophenyl)-2(1H)-quinolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001210101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Barile, SK De, Y Feng, V Chen, L Yang… - Chemical biology & …, 2013 - Wiley Online Library
The protein K inase B alpha ( AKT ) and nuclear factor kappa‐light‐chain‐enhancer of activated B cells ( NF ‐κ B ) pathways are central regulators of cellular signaling events at the …
Number of citations: 23 onlinelibrary.wiley.com

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